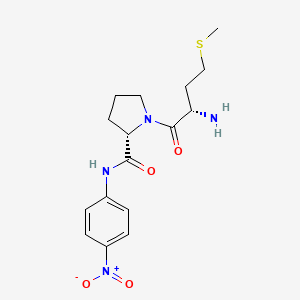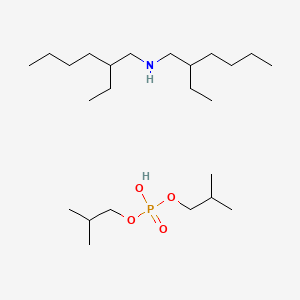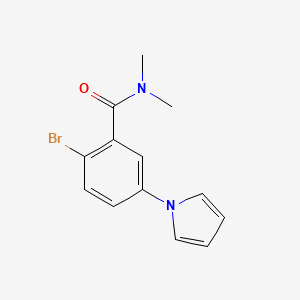
4-Pyridinecarboximidamide, 2,6-dichloro-N-(2-thienylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be prepared through various methods, including chlorination of the corresponding pyridine precursor or by introducing the thienylsulfonyl group onto the pyridine ring.
Reaction Conditions: Specific reaction conditions would depend on the chosen synthetic route. Generally, chlorination reactions involve the use of chlorine gas or chlorinating agents.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories may synthesize it for specific applications.
Analyse Chemischer Reaktionen
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction type and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers may explore its reactivity, coordination chemistry, and ligand properties.
Biology: Investigating its interactions with biological molecules (eg
Medicine: It might serve as a starting point for drug development due to its unique structure.
Industry: Its applications in industry are yet to be fully explored.
Wirkmechanismus
- The exact mechanism of action remains unclear. Further research is needed to understand how it interacts with cellular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
287197-96-0 |
|---|---|
Molekularformel |
C10H7Cl2N3O2S2 |
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
2,6-dichloro-N'-thiophen-2-ylsulfonylpyridine-4-carboximidamide |
InChI |
InChI=1S/C10H7Cl2N3O2S2/c11-7-4-6(5-8(12)14-7)10(13)15-19(16,17)9-2-1-3-18-9/h1-5H,(H2,13,15) |
InChI-Schlüssel |
JKOLOSSZDQDGAM-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CSC(=C1)S(=O)(=O)/N=C(/C2=CC(=NC(=C2)Cl)Cl)\N |
Kanonische SMILES |
C1=CSC(=C1)S(=O)(=O)N=C(C2=CC(=NC(=C2)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol](/img/structure/B12070295.png)









![Methyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070344.png)
